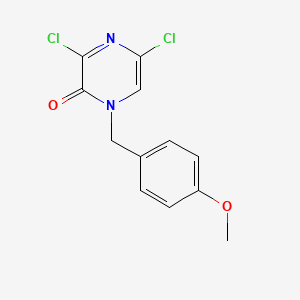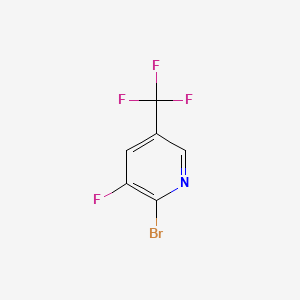
2-溴-3-氟-5-(三氟甲基)吡啶
描述
2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
Trifluoromethylpyridines, such as 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients. They are synthesized through various methods, including palladium-catalyzed α-arylation of a Refomatsky reagent . A wide range of highly substituted trifluoromethylated pyridines can be synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is C6H2BrF4N. The InChI key is DNVIECHQUYQOOH-UHFFFAOYSA-N and the SMILES string is FC1=C(C=NC(=C1F)Br)C(F)(F)F .Chemical Reactions Analysis
2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is 243.98 g/mol. It has a topological polar surface area of 12.9 Ų. The compound has no hydrogen bond donors but has five hydrogen bond acceptors .科学研究应用
光谱学和计算研究
光谱表征:5-溴-2-(三氟甲基)吡啶已使用傅立叶变换红外 (FT-IR) 和核磁共振 (NMR) 技术进行了光谱表征。这些方法对于了解此类化合物的结构和化学性质至关重要 (Vural & Kara, 2017).
密度泛函理论 (DFT) 研究:DFT 用于优化 5-溴-2-(三氟甲基)吡啶的几何结构。该研究包括对振动频率和化学位移值的分析,这对于理论预测和了解该化合物的电子性质至关重要 (Vural & Kara, 2017).
化学合成和改性
胺化中的催化效率:已经研究了钯 (0) 和铜 (I) 络合物在溴吡啶胺化中的催化效率,包括 2-溴-3-氟-5-(三氟甲基)吡啶的衍生物。这项研究对于发展有机化学中的新合成路线至关重要 (Lyakhovich 等人,2019).
去质子化功能化:对吡啶衍生物与醛类进行去质子化功能化的研究展示了此类化合物在环境条件下的反应性。此过程对于创建多种有机分子很重要,尤其是在药物研究中 (Shigeno 等人,2019).
- 复杂有机化合物 (Song 等人,2016).
三氟甲基取代:吡啶中的三氟甲基取代方法,包括将 2-碘吡啶转化为 2-(三氟甲基)吡啶,证明了将氟原子引入吡啶环的可行性。此过程对于合成药物化学化合物很重要 (Cottet & Schlosser, 2002).
高压反应:研究卤代吡啶在高压下的反应,可以深入了解这些化合物的高级化学合成中的反应性和潜在应用 (Matsumoto 等人,1978).
生化和药物研究
DNA 和抗菌活性:对溴-三氟甲基吡啶与 DNA 的相互作用及其抗菌活性的研究为开发新的治疗剂提供了有价值的信息 (Vural & Kara, 2017).
氟化吡啶的合成:吡啶 N-氧化物的直接氟化,包括生产间位氟化的吡啶,为合成用于制药的氟化化合物开辟了新途径 (Brugarolas 等人,2016).
- 溴-氟苯基化合物衍生的吡啶衍生物,它们可以是生物活性化合物的中间体,说明了此类化合物潜在的药物应用 (Wang 等人,2016).
用于 PET 成像的放射性氟化:开发用于正电子发射断层扫描 (PET) 成像的氟-18 标记的氟吡啶衍生物是诊断医学中的重要应用,说明了此类化合物在医学成像技术中的重要性 (Abrahim 等人,2006).
烟碱乙酰胆碱受体的配体:对卤代取代吡啶作为烟碱乙酰胆碱受体 (nAChR) 配体的研究突出了这些化合物在神经科学和药理学中的相关性。此类研究有助于我们了解 nAChR 的功能和潜在的治疗应用 (Koren 等人,1998).
作用机制
Target of Action
It is known to be used as a pharmaceutical intermediate , which suggests that it may be involved in the synthesis of active pharmaceutical ingredients that target specific proteins or enzymes in the body.
Mode of Action
As a pharmaceutical intermediate, it likely undergoes further chemical reactions to form a compound with therapeutic activity . The specifics of these reactions and the resulting changes would depend on the particular synthesis pathway being used.
Action Environment
The action of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, like many chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
安全和危害
未来方向
属性
IUPAC Name |
2-bromo-3-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIECHQUYQOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575362 | |
| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |
CAS RN |
89402-29-9 | |
| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

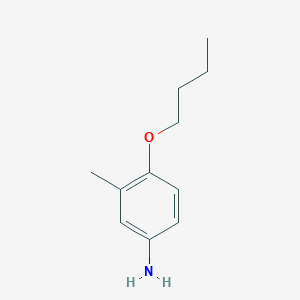
![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)
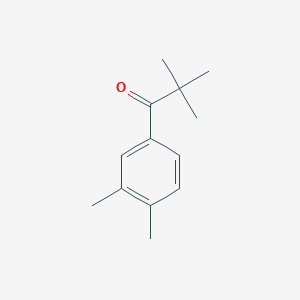
![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)
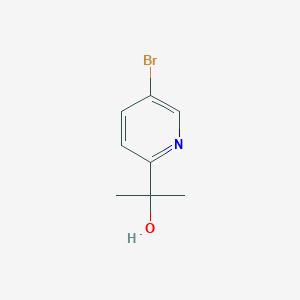
![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)



